6-Ethenyl-2-phenyl-3,6-dihydro-2H-1,2-oxazine
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Overview
Description
2-phenyl-6-vinyl-3,6-dihydro-2H-[1,2]oxazine is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by a six-membered ring containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-6-vinyl-3,6-dihydro-2H-[1,2]oxazine can be achieved through several methods. One common approach involves the Diels-Alder reaction between nitroso compounds and conjugated dienes. This method allows for the formation of the oxazine ring with high regio- and stereoselectivity . Another method involves the use of solid-phase synthesis, which can produce mixtures of stereo- and regioisomers .
Industrial Production Methods
Industrial production of 2-phenyl-6-vinyl-3,6-dihydro-2H-[1,2]oxazine typically involves large-scale Diels-Alder reactions using nitroso compounds and dienes. The reaction conditions are optimized to ensure high yields and purity of the final product. Solid-phase synthesis can also be employed for industrial production, especially when high throughput and automation are required .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-6-vinyl-3,6-dihydro-2H-[1,2]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine N-oxides.
Reduction: Reduction of the oxazine ring can lead to the formation of tetrahydro-1,2-oxazines and 1,4-amino alcohols.
Substitution: The vinyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution can be carried out using halogens and acids, while nucleophilic substitution can involve amines and thiols.
Major Products
Oxidation: Oxazine N-oxides.
Reduction: Tetrahydro-1,2-oxazines and 1,4-amino alcohols.
Substitution: Various substituted oxazines depending on the reagents used.
Scientific Research Applications
2-phenyl-6-vinyl-3,6-dihydro-2H-[1,2]oxazine has several applications in scientific research:
Medicine: It can be used in the design of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-phenyl-6-vinyl-3,6-dihydro-2H-[1,2]oxazine involves its interaction with various molecular targets. The compound can act as a ligand for certain enzymes and receptors, modulating their activity. The vinyl group allows for covalent bonding with target molecules, while the phenyl group provides hydrophobic interactions. These interactions can lead to changes in the conformation and activity of the target proteins, affecting various biological pathways .
Comparison with Similar Compounds
2-phenyl-6-vinyl-3,6-dihydro-2H-[1,2]oxazine can be compared with other oxazine derivatives:
3,6-dihydro-2H-[1,2]oxazine: Lacks the phenyl and vinyl groups, making it less versatile in terms of chemical reactivity and applications.
2-phenyl-3,6-dihydro-2H-[1,2]oxazine: Lacks the vinyl group, which reduces its ability to form covalent bonds with target molecules.
6-vinyl-3,6-dihydro-2H-[1,2]oxazine: Lacks the phenyl group, which affects its hydrophobic interactions and binding affinity
Properties
CAS No. |
61888-09-3 |
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Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-ethenyl-2-phenyl-3,6-dihydrooxazine |
InChI |
InChI=1S/C12H13NO/c1-2-12-9-6-10-13(14-12)11-7-4-3-5-8-11/h2-9,12H,1,10H2 |
InChI Key |
IQHBBFMBAUVYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C=CCN(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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